(3S)-Oct-4-en-3-ol

Chiral Separations Stereochemistry Asymmetric Synthesis

(3S)-Oct-4-en-3-ol (CAS 202917-31-5) is a chiral allylic alcohol with molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. The compound is defined by its S-configuration at the C-3 hydroxyl-bearing carbon and the E-configuration at the C-4–C-5 double bond, giving the full stereodescriptor (3S,4E)-oct-4-en-3-ol.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 202917-31-5
Cat. No. B12579080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Oct-4-en-3-ol
CAS202917-31-5
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC=CC(CC)O
InChIInChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1
InChIKeyIWHMIKIFTITXGS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-Oct-4-en-3-ol (CAS 202917-31-5): A Stereochemically Defined Allylic Alcohol for Chiral-Sensitive Research and Formulation


(3S)-Oct-4-en-3-ol (CAS 202917-31-5) is a chiral allylic alcohol with molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol . The compound is defined by its S-configuration at the C-3 hydroxyl-bearing carbon and the E-configuration at the C-4–C-5 double bond, giving the full stereodescriptor (3S,4E)-oct-4-en-3-ol . Its calculated physicochemical properties include a polar surface area (PSA) of 20.23 Ų and a partition coefficient (LogP) of 2.11, values that inform solvent selection and formulation strategy . This precise stereochemistry distinguishes it from the racemic mixture (±)-4-octen-3-ol (CAS 66786-02-5), the positional isomer oct-1-en-3-ol (CAS 3391-86-4), and stereochemically undefined preparations, making it the only verifiable procurement option when S-enantiomer purity and E-olefin geometry are experimentally required parameters.

Why Racemic or Positional Isomer Substitutes Cannot Replace (3S)-Oct-4-en-3-ol in Chirality-Dependent Applications


Generic substitution of (3S)-oct-4-en-3-ol with its racemate (±)-4-octen-3-ol (CAS 66786-02-5) or the regioisomer oct-1-en-3-ol (CAS 3391-86-4) fails because stereochemistry governs biological recognition, olfactory character, and chromatographic behavior [1] [2]. Oct-1-en-3-ol possesses the hydroxyl group and unsaturation at different positions, producing a mushroom-like odor profile entirely distinct from that of the 4-octen-3-ol scaffold [1]. The racemate introduces the R-enantiomer, which can exhibit different receptor-binding kinetics, altered metabolic stability, or divergent sensory thresholds—effects well-documented across the broader class of volatile allylic alcohols where enantiomeric odor character and potency can differ by orders of magnitude [1] [2]. Without enantiomerically resolved procurement, experiments relying on stereospecific binding, enzymatic transformation, or chiral chromatography become irreproducible [1].

Procurement-Relevant Quantitative Differentiation Evidence for (3S)-Oct-4-en-3-ol


Stereochemical Purity Defines (3S)-Oct-4-en-3-ol as the Sole Source of the S-Enantiomer When Compared to Racemic Oct-4-en-3-ol

The defining differentiation is the absolute stereochemistry at C-3. (3S)-Oct-4-en-3-ol (CAS 202917-31-5) has the S-configuration, as confirmed by its IUPAC stereodescriptor. In contrast, the commercially available racemate (±)-4-octen-3-ol (CAS 66786-02-5) consists of a 1:1 mixture of S- and R-enantiomers. When enantiomeric purity is a critical quality attribute, the racemate delivers only 50% of the active S-enantiomer, meaning any assay using the racemate would require double the mass to achieve the same S-enantiomer loading—introducing confounding effects from the R-enantiomer . For context, in the broader class of volatile allylic alcohols, enantiomeric excess (e.e.) values of ≥95% are standard for stereochemical studies—a purity level unattainable with racemic material without additional chiral resolution steps [1].

Chiral Separations Stereochemistry Asymmetric Synthesis

Olefin Geometry: The E-Configuration in (3S,4E)-Oct-4-en-3-ol Differentiates It from Potential Z-Isomer Contaminants

The compound is described as 4-octen-3-ol,(3S,4E), confirming the E (trans) geometry of the double bond . The Z-isomer would constitute a distinct chemical entity with different molecular shape, dipole moment, and potentially different boiling point and chromatographic retention time [1]. While the Z-isomer of oct-4-en-3-ol does not have a widely registered CAS number, its presence as a contaminant from non-stereoselective syntheses could alter physical properties and experimental outcomes. For procurement, the explicit (4E) descriptor on the certificate of analysis is the sole verifiable guarantee of olefin geometry—a specification absent from generic '4-octen-3-ol' listings that do not specify double-bond configuration .

Olefin Geometry Isomer Purity Physical Properties

Positional Isomer Selectivity: (3S)-Oct-4-en-3-ol Versus Oct-1-en-3-ol in Sensory and Biological Assays

Oct-1-en-3-ol (CAS 3391-86-4) is a well-characterized volatile with a distinct mushroom odor, recognized by specific olfactory receptors, and functions as an insect attractant detected by odorant-binding proteins in mosquitoes [1]. (3S)-Oct-4-en-3-ol, bearing the alcohol and unsaturation at different positions, is expected to interact with a different receptor profile. While direct head-to-head odor detection threshold or receptor-binding data for (3S)-oct-4-en-3-ol are not available in the open literature at the time of this search, the structural difference between a 4-en-3-ol and a 1-en-3-ol scaffold is substantial and well-precedented in odorant chemistry to yield divergent sensory and biological profiles [2]. The structural dissimilarity between (3S)-oct-4-en-3-ol and oct-1-en-3-ol is sufficient to warrant their treatment as non-interchangeable entities in any application where molecular recognition is operative.

Positional Isomer Olfactory Receptors Volatile Organic Compounds

Enantioselective Potency in Volatile Allylic Alcohols: Class-Level Precedent Supporting the Procurement of a Defined (S)-Enantiomer

In the broader class of volatile allylic alcohols, enantiomers regularly display divergent odor qualities and detection thresholds. For example, (S)-linalool exhibits a sweet, floral note with an odor detection threshold of approximately 0.8 ppb, while (R)-linalool presents as woody and lavender-like with a threshold of approximately 2.4 ppb—a threefold quantitative difference that when inverted could produce entirely misleading sensory conclusions [1]. Similarly, (S)-α-ionone has a significantly lower detection threshold than its (R)-counterpart [1]. While compound-specific threshold data for (3S)-oct-4-en-3-ol have not been published, this well-established class behavior demonstrates that enantiomeric differentiation is not a minor analytical nuance but a factor capable of altering biological or sensory outcomes by several-fold [1]. This precedent directly supports the procurement rationale for a stereochemically defined single enantiomer over the racemate.

Enantioselective Perception Odor Thresholds Chiral Volatiles

Physicochemical Property Comparison: (3S)-Oct-4-en-3-ol Versus Oct-1-en-3-ol Informs Distinct Formulation and Handling Requirements

The calculated LogP values for (3S)-oct-4-en-3-ol (LogP = 2.11) and the measured LogP for oct-1-en-3-ol (LogP = 2.43) [1] indicate a measurable difference in hydrophobicity of approximately 0.32 log units. While both compounds fall within a similar lipophilicity range, this difference corresponds to a roughly 2.1-fold difference in octanol–water partition coefficient. In the context of formulation, this translates to different solvent-partitioning behavior, membrane-permeability predictions, and chromatographic retention times [1]. Additionally, oct-1-en-3-ol has a boiling point reported at 84–85 °C at 25 mmHg and a density of 0.837 g/mL at 20 °C [1], whereas experimental boiling point and density data for (3S)-oct-4-en-3-ol are not available in the open literature, requiring direct determination or supplier consultation before handling or distillation .

Physicochemical Properties LogP PSA Formulation

Application Scenarios for (3S)-Oct-4-en-3-ol Based on Verified Differentiation Evidence


Chirality-Dependent Olfactory Receptor or Sensory Studies Requiring Defined S-Enantiomer

In olfactory receptor de-orphanization or structure–odor relationship studies, the enantiomeric purity of the ligand is critical. Procurement of (3S)-oct-4-en-3-ol rather than the racemate ensures that the observed receptor activation or sensory character can be unambiguously assigned to the S-enantiomer, avoiding confounding data from the R-enantiomer, which based on class precedent may exhibit a different odor quality and detection threshold [1]. Researchers should obtain the certificate of analysis confirming enantiomeric excess before commencing receptor assays or sensory panel evaluations [1].

Asymmetric Synthesis: Use as a Chiral Building Block with Defined C-3 Stereocenter and E-Olefin Geometry

When utilized as a chiral synthon in enantioselective total synthesis or medicinal chemistry campaigns, the (3S,4E) stereochemistry of the compound provides a defined starting point for stereochemical transfer. The explicit E-olefin geometry avoids the need for post-coupling isomer separation, and the S-configuration at C-3 enables predictable diastereoselective transformations [1]. Chemists must verify both e.e. and E/Z ratio on the supplier's CoA, as these parameters directly affect downstream diastereomeric ratios and product purity [1].

Chromatographic Method Development: Use as a Chiral Reference Standard or System Suitability Probe

A single, stereochemically defined enantiomer is essential for chiral HPLC or GC method development and validation. (3S)-Oct-4-en-3-ol can serve as a reference standard to identify the S-enantiomer retention time and to establish system suitability parameters such as resolution (Rs) and peak symmetry when developing methods to separate S- and R-enantiomers [1] [2]. Without a defined single-enantiomer standard, accurate quantification of enantiomeric composition in reaction mixtures or natural extracts is impossible [2].

Biotransformation or Enzyme Specificity Studies Underpinned by Stereochemical Purity

Enzymatic kinetic resolution and alcohol dehydrogenase (ADH) substrate profiling studies require a single enantiomer to accurately determine enantioselectivity (E-value) and to avoid product mixtures arising from parallel metabolism of both enantiomers [1]. Supplying the enzyme with the defined S-enantiomer ensures that measured kinetic constants (k_cat, K_M) are attributable to a single substrate species, generating interpretable and reproducible enzyme kinetics data [1].

Quote Request

Request a Quote for (3S)-Oct-4-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.